N-(5-bromopyridin-2-yl)-2-fluorobenzamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-fluorobenzamide: is a chemical compound that belongs to the class of benzamides It features a bromopyridine moiety attached to a fluorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-2-fluorobenzamide typically involves the reaction of 5-bromopyridine-2-amine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-bromopyridin-2-yl)-2-fluorobenzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the pyridine ring. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or DMF.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in toluene or DMF.
Major Products:
- Substituted pyridines and benzamides depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound.
- Coupled products with various aryl or alkyl groups.
Scientific Research Applications
Chemistry: N-(5-bromopyridin-2-yl)-2-fluorobenzamide is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a lead compound in drug discovery, particularly in the development of anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry: In the material science industry, this compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromopyridine moiety can enhance binding affinity to certain biological targets, while the fluorobenzamide structure can improve the compound’s stability and bioavailability.
Comparison with Similar Compounds
N-(pyridin-2-yl)-2-fluorobenzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
N-(5-chloropyridin-2-yl)-2-fluorobenzamide: Contains a chlorine atom instead of bromine, leading to variations in chemical and physical properties.
N-(5-bromopyridin-2-yl)-2-chlorobenzamide:
Uniqueness: N-(5-bromopyridin-2-yl)-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile building block in synthetic chemistry and as a candidate in drug discovery.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYYKZMLPLZGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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